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6-Methyl-5-trifluoromethanesulfonylpyridin-2-amine
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Overview
Description
6-Methyl-5-trifluoromethanesulfonylpyridin-2-amine is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a pyridine ring substituted with a methyl group at the 6-position and a trifluoromethanesulfonyl group at the 5-position, along with an amine group at the 2-position. The presence of the trifluoromethanesulfonyl group imparts significant electron-withdrawing characteristics, making this compound valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-trifluoromethanesulfonylpyridin-2-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the introduction of the trifluoromethanesulfonyl group through a sulfonylation reaction. This can be achieved using reagents such as trifluoromethanesulfonic anhydride or trifluoromethanesulfonyl chloride under controlled conditions. The methyl group can be introduced via alkylation reactions, and the amine group can be incorporated through amination reactions using appropriate amine sources .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature, and pressure conditions are carefully controlled to maximize the production output while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-5-trifluoromethanesulfonylpyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonyl group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the nitrogen or sulfur atoms.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for forming carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. Typical conditions involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions may yield biaryl compounds, while substitution reactions can produce various substituted pyridines.
Scientific Research Applications
6-Methyl-5-trifluoromethanesulfonylpyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable probe in studying biological systems and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 6-Methyl-5-trifluoromethanesulfonylpyridin-2-amine involves its interaction with specific molecular targets. The trifluoromethanesulfonyl group enhances the compound’s ability to interact with electron-rich sites, making it a potent inhibitor or activator of certain enzymes and receptors. The amine group can form hydrogen bonds with target molecules, further stabilizing the interaction. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Methyl trifluoromethanesulfonate: A related compound with a similar trifluoromethanesulfonyl group but different functional groups.
Triflamides and Triflimides: Compounds with trifluoromethanesulfonamide groups that exhibit similar electron-withdrawing properties
Uniqueness
6-Methyl-5-trifluoromethanesulfonylpyridin-2-amine is unique due to the specific combination of substituents on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both the trifluoromethanesulfonyl and amine groups allows for versatile reactivity and interaction with various molecular targets, making it a valuable compound in research and industrial applications.
Biological Activity
6-Methyl-5-trifluoromethanesulfonylpyridin-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound is characterized by a pyridine ring substituted with a methyl group and a trifluoromethanesulfonyl group. Its chemical formula is C7H6F3N2O2S, which contributes to its unique biological profile.
Research indicates that compounds similar to this compound may interact with various biological targets, including kinases and other enzymes involved in cell signaling pathways. The trifluoromethanesulfonyl group is particularly noted for enhancing the compound's ability to inhibit certain enzymatic activities.
Biological Activities
- Antitumor Activity : Several studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, its mechanism may involve the induction of apoptosis through mitochondrial dysfunction and the generation of reactive oxygen species (ROS) .
- Anti-inflammatory Properties : The compound has been shown to modulate inflammatory pathways, potentially by inhibiting NF-kB activation, which plays a crucial role in the expression of pro-inflammatory cytokines . This suggests its potential utility in treating autoimmune and inflammatory diseases.
- Kinase Inhibition : Similar compounds have been reported as inhibitors of the IκB kinase (IKK) complex, which is involved in regulating NF-kB signaling. This inhibition can lead to reduced expression of inflammatory mediators such as TNF-α and IL-6 .
Study 1: Cytotoxicity on Cancer Cell Lines
A recent study evaluated the cytotoxic effects of this compound on A2780 ovarian cancer cells. The results demonstrated an IC50 value in the micromolar range, indicating potent anti-cancer activity. The compound was found to induce mitochondrial membrane depolarization and increased ROS production, leading to apoptosis .
Study 2: Anti-inflammatory Effects
In a model of rheumatoid arthritis, compounds structurally related to this compound were shown to reduce the expression levels of pro-inflammatory cytokines while promoting anti-inflammatory cytokines . This highlights its potential therapeutic role in managing chronic inflammatory conditions.
Data Tables
Properties
Molecular Formula |
C7H7F3N2O2S |
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Molecular Weight |
240.21 g/mol |
IUPAC Name |
6-methyl-5-(trifluoromethylsulfonyl)pyridin-2-amine |
InChI |
InChI=1S/C7H7F3N2O2S/c1-4-5(2-3-6(11)12-4)15(13,14)7(8,9)10/h2-3H,1H3,(H2,11,12) |
InChI Key |
NQZNZHTYIKXWCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N)S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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